Ácido 2,3-difluorobenzoico

Descripción general

Descripción

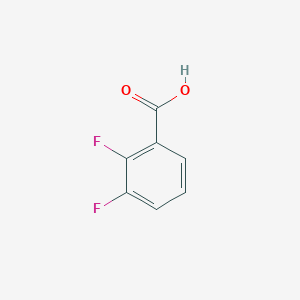

2,3-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of benzoic acid using fluorinating agents such as elemental fluorine or xenon difluoride. This reaction typically requires controlled conditions to avoid over-fluorination.

Halogen Exchange: Another method involves the halogen exchange reaction where a chlorinated benzoic acid derivative is treated with a fluorinating agent like potassium fluoride in the presence of a phase transfer catalyst.

Industrial Production Methods: Industrial production

Aplicaciones Científicas De Investigación

Análisis de datos de propiedades termofísicas

El Instituto Nacional de Estándares y Tecnología (NIST) proporciona acceso a una colección de datos de propiedades termodinámicas críticamente evaluados para compuestos puros como el ácido 2,3-difluorobenzoico . Estos datos se generan mediante el análisis dinámico de datos, como se implementa en el paquete de software NIST ThermoData Engine .

Trazadores conservadores en la exploración petroquímica

Los ácidos benzoicos fluorados, incluido el ácido 2,3-difluorobenzoico, han recibido una atención creciente como trazadores conservadores en la exploración petroquímica y las investigaciones geoquímicas . Se utilizan para rastrear la trayectoria o patrón de flujo de los fluidos inyectados en formaciones portadoras de petróleo o gas para mejorar la producción de hidrocarburos .

Detección en matrices complejas

Debido a sus propiedades físico-químicas favorables, los ácidos benzoicos fluorados pueden detectarse en matrices complejas a bajos niveles de ppb . Esto los hace útiles en varias aplicaciones de investigación donde se requiere una detección y medición precisas .

Estudios de enlace de hidrógeno

El ácido 2,3-difluorobenzoico forma dímeros que se estabilizan mediante enlaces de hidrógeno . Esta propiedad lo convierte en un compuesto valioso en estudios relacionados con el enlace de hidrógeno y las interacciones moleculares .

Recuperación de materiales inyectados en pozos de petróleo

El ácido 2,3-difluorobenzoico se ha utilizado como trazador para determinar el grado de recuperación de los materiales inyectados en los pozos de petróleo . Esta aplicación es particularmente importante en la industria petrolera

Mecanismo De Acción

Target of Action

The primary targets of 2,3-Difluorobenzoic acid are currently unknown. This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .

Mode of Action

2,3-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds

Biochemical Pathways

Given its chemical structure, it may interact with enzymes or receptors that recognize benzoic acid derivatives .

Pharmacokinetics

As a small, relatively nonpolar molecule, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body .

Result of Action

It has been used as a tracer for determining the extent of recovery of materials injected into oil wells , suggesting that it may have applications in tracking the distribution of other compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluorobenzoic acid. For example, the presence of other molecules that can form hydrogen bonds may affect its ability to form dimers . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .

Propiedades

IUPAC Name |

2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVIWSFUPLSOR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963351 | |

| Record name | 2,3-Difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-39-5 | |

| Record name | Benzoic acid, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.